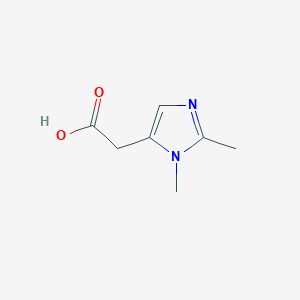

(1,2-Dimethyl-1H-imidazol-5-YL)aceticacid

Description

BenchChem offers high-quality (1,2-Dimethyl-1H-imidazol-5-YL)aceticacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2-Dimethyl-1H-imidazol-5-YL)aceticacid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

2-(2,3-dimethylimidazol-4-yl)acetic acid |

InChI |

InChI=1S/C7H10N2O2/c1-5-8-4-6(9(5)2)3-7(10)11/h4H,3H2,1-2H3,(H,10,11) |

InChI Key |

QVVMLPVJBVLRBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1C)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2-Dimethyl-1H-imidazol-5-YL)acetic acid, with the Chemical Abstracts Service (CAS) number 1083282-11-4 , is a substituted imidazole derivative.[1] The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[2][3][4] This structural prominence has established the imidazole scaffold as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4][5][6][7] This guide provides a comprehensive technical overview of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid, including its physicochemical properties, a putative synthesis pathway, potential applications in drug development, and relevant analytical methodologies.

Physicochemical Properties

Table 1: Physicochemical Properties of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid and Related Compounds

| Property | (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid (Predicted/Inferred) | 1,2-Dimethyl-1H-imidazole[8][9] | (4,5-Dimethyl-imidazol-1-YL)-acetic acid[10] | 1H-Imidazole-5-acetic acid[11] |

| Molecular Formula | C7H10N2O2 | C5H8N2 | C7H10N2O2 | C5H6N2O2 |

| Molecular Weight | 154.17 g/mol | 96.13 g/mol | 154.17 g/mol | 126.11 g/mol |

| CAS Number | 1083282-11-4[1] | 1739-84-0 | 94741-93-4 | 645-65-8 |

| Appearance | Likely a white to off-white solid | White crystal | Not specified | Solid |

| Solubility | Expected to be soluble in water and polar organic solvents | Soluble in water | Not specified | Not specified |

| Melting Point (°C) | Not available | 37-39 | Not available | Not available |

| Boiling Point (°C) | Not available | 204 | Not available | Not available |

| pKa (acidic) | Estimated to be around 4-5 (carboxylic acid) | Not applicable | Not available | Not available |

| pKa (basic) | Estimated to be around 6-7 (imidazole ring) | Not available | Not available | Not available |

| LogP | Not available | Not available | 0.5 (Computed) | -0.4 (Computed) |

The presence of the carboxylic acid moiety suggests that (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid will exhibit acidic properties, while the imidazole ring provides a basic character, making the molecule amphoteric. Its solubility in aqueous solutions is expected to be pH-dependent.

Synthesis and Purification

A definitive, published synthesis route for (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid is not currently available. However, a plausible synthetic pathway can be proposed based on established imidazole chemistry and the synthesis of structurally similar compounds. A potential retrosynthetic analysis suggests that the target molecule could be derived from 1,2-dimethyl-1H-imidazole.

Proposed Synthesis Workflow

A potential forward synthesis could involve the introduction of an acetic acid moiety at the C5 position of 1,2-dimethyl-1H-imidazole. This could be achieved through a multi-step process, potentially starting with the corresponding carboxylic acid, 1,2-Dimethyl-1H-imidazole-5-carboxylic acid (CAS 122222-09-7).

Caption: Proposed synthetic workflow for (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid.

Experimental Protocol: A Hypothetical Approach

The following is a hypothetical, multi-step protocol based on established organic chemistry principles for the synthesis of the target compound. This protocol has not been experimentally validated and should be adapted and optimized by qualified researchers.

Step 1: Carboxylation of 1,2-Dimethyl-1H-imidazole to form 1,2-Dimethyl-1H-imidazole-5-carboxylic acid

This step is challenging due to the potential for multiple reaction sites on the imidazole ring. A regioselective carboxylation would be required.

-

Protection (if necessary): Depending on the chosen carboxylation method, protection of other reactive sites on the imidazole ring might be necessary.

-

Lithiation and Carboxylation:

-

Dissolve 1,2-dimethyl-1H-imidazole in a dry, aprotic solvent (e.g., anhydrous THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base, such as n-butyllithium, dropwise to deprotonate the C5 position. The regioselectivity of this step is crucial and may be influenced by the directing effects of the methyl groups.

-

After stirring for an appropriate time, bubble dry carbon dioxide gas through the solution or add crushed dry ice.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with an aqueous acid solution (e.g., dilute HCl) to protonate the carboxylate.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Conversion of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid to (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid

A common method for a one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis.

-

Acid Chloride Formation:

-

Treat 1,2-Dimethyl-1H-imidazole-5-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) to form the corresponding acid chloride.

-

-

Reaction with Diazomethane:

-

React the acid chloride with an ethereal solution of diazomethane (CH₂N₂) to form a diazoketone intermediate. Caution: Diazomethane is highly toxic and explosive and should be handled with extreme care by experienced personnel in a well-ventilated fume hood.

-

-

Wolff Rearrangement:

-

Subject the diazoketone to a Wolff rearrangement, typically catalyzed by a silver salt (e.g., silver benzoate) or by photolysis or thermolysis. This rearrangement expels nitrogen gas and forms a ketene.

-

-

Hydrolysis:

-

Trap the in situ generated ketene with water to hydrolyze it to the desired (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid.

-

-

Purification:

-

The final product would require purification, likely through recrystallization or preparative HPLC.

-

Potential Applications in Drug Development

The structural features of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid suggest several potential applications in drug discovery and development. The imidazole core is a well-established pharmacophore, and the acetic acid side chain can participate in various biological interactions.

-

Anti-inflammatory and Analgesic Agents: Substituted imidazole derivatives have shown promise as anti-inflammatory and analgesic agents.[3] The acetic acid moiety is also present in many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antifungal and Antimicrobial Agents: The imidazole ring is a cornerstone of many antifungal medications.[2] The mechanism of action often involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[2]

-

Anticancer Agents: Numerous imidazole-containing compounds have been investigated for their anticancer properties, acting through various mechanisms such as enzyme inhibition and disruption of cellular signaling pathways.[6]

-

Enzyme Inhibitors: The imidazole ring can act as a ligand for metal ions in enzyme active sites, and the carboxylic acid group can form hydrogen bonds and salt bridges with amino acid residues. This makes the molecule a candidate for the design of specific enzyme inhibitors.

The following diagram illustrates the potential interactions of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid with a hypothetical enzyme active site.

Caption: Potential interactions of the target molecule within an enzyme active site.

Analytical and Quality Control Methodologies

For the analysis and quality control of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid, a combination of chromatographic and spectroscopic techniques would be employed.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection would be the primary technique for purity assessment and quantification.

-

Column: A C18 column is generally suitable for the separation of polar and non-polar compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) would likely be effective. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the imidazole ring (typically around 210-230 nm) would be appropriate.

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For more sensitive and selective analysis, especially in complex matrices like biological fluids, LC-MS/MS would be the method of choice.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode would be suitable for this molecule.

-

Mass Analysis: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity for quantification.

-

Sample Preparation: For analysis in biological matrices, sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) would be necessary to remove interferences.[12]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compound. The chemical shifts and coupling constants of the protons and carbons would provide definitive information about the molecular structure. While specific data for the target molecule is unavailable, data for related compounds can serve as a reference.[5][11][13][14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecule and confirm its elemental composition.[5][15]

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the imidazole ring.

Conclusion

(1,2-Dimethyl-1H-imidazol-5-YL)acetic acid is a molecule of significant interest for medicinal chemistry and drug development due to its imidazole core. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthesis, potential biological activities, and analytical methodologies outlined herein offer a solid foundation for researchers and scientists to further explore the therapeutic potential of this and other substituted imidazole acetic acid derivatives. As with any novel compound, rigorous experimental validation of the proposed synthesis and biological activities is essential.

References

- HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. (2025, November 29). Antifungal compounds.

- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV

- Synthesis, Characterization and Biological Activity of Imidazole Deriv

- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). PMC.

- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2025, October 15).

- Imidazole acetic acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. (n.d.). PharmaCompass.com.

- Methyl (1H-imidazol-5-yl)

- Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflamm

- 1083282-11-4|(1,2-Dimethyl-1h-imidazol-5-yl)acetic acid. (n.d.). BLDpharm.

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23).

- Supplementary Inform

- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023, July 1).

- Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordin

- (PDF) Synthesis and study of biological activities of compounds derived from new imidazole derivative. (2025, August 10).

- 1H-Imidazole-5-acetic acid | C5H6N2O2 | CID 96215. (n.d.). PubChem.

- Process for the preparation of imidazoleacetic-acid derivatives. (n.d.).

- 1,2-Dimethylimidazole (DMI) and microwaves in the alkylation of carboxylic acids and phenols with dimethyl and diethyl carbonates | Request PDF. (2025, August 9).

- Imidazole synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17).

- 1,2-dimethyl-1H-imidazole. (2025, May 20).

- 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (FDB012464). (n.d.). FooDB.

- 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4. (n.d.). Benchchem.

- 1H-Imidazole, 1,2-dimethyl-. (n.d.). the NIST WebBook.

- Process for the preparation of imidazoleacetic acid derivatives. (n.d.).

- Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. (2018, October 20). Asian Journal of Green Chemistry.

- 1,2-Dimethyl-1H-imidazole-5-carboxylic acid | 122222-09-7. (n.d.). Sigma-Aldrich.

- 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L... (n.d.).

- (4,5-Dimethyl-imidazol-1-YL)-acetic acid. (n.d.). PubChem.

- "Alkylation of Carboxylic Acids And 1,2,3-Triazoles Using Imidates" by Wenhong Lin. (2023, September 13).

- 1,2-dimethyl-1H-imidazole. (2024, April 9). ChemBK.

- Process for preparing 1-alkylimidazoles. (n.d.).

- Determination of imidazole acetic acid and its conjugate(s)

- Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. (n.d.).

- Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradi

- Determination of imidazole acetic acid and its conjugate(s)

- 1,2-Dimethylimidazole(1739-84-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- 1H-Imidazole, 1,2-dimethyl-. (n.d.). the NIST WebBook.

Sources

- 1. 1083282-11-4|(1,2-Dimethyl-1h-imidazol-5-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. biomedpharmajournal.org [biomedpharmajournal.org]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. 1H-Imidazole, 1,2-dimethyl- [webbook.nist.gov]

- 10. (4,5-Dimethyl-imidazol-1-YL)-acetic acid | C7H10N2O2 | CID 45082086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1H-Imidazole-5-acetic acid | C5H6N2O2 | CID 96215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. 1,2-Dimethylimidazole(1739-84-0) 1H NMR spectrum [chemicalbook.com]

- 15. 1H-Imidazole, 1,2-dimethyl- [webbook.nist.gov]

Technical Guide: Synthesis of (1,2-Dimethyl-1H-imidazol-5-yl)acetic Acid

Part 1: Strategic Overview & Molecule Profile

(1,2-Dimethyl-1H-imidazol-5-yl)acetic acid is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly in the development of enzyme inhibitors and receptor antagonists where the imidazole moiety serves as a bioisostere or a metal-coordinating ligand.

Unlike the more common (1H-imidazol-4-yl)acetic acid (histidine derivative) or (1H-imidazol-1-yl)acetic acid (Zoledronic acid intermediate), this molecule features a specific methylation pattern at N1 and C2, with the acetic acid side chain at C5. This substitution pattern effectively blocks the C2 position from metabolic oxidation and modulates the basicity of the imidazole ring, making it a critical scaffold for medicinal chemistry.

Target Molecule Data

| Property | Specification |

| Chemical Name | (1,2-Dimethyl-1H-imidazol-5-yl)acetic acid |

| CAS Number | 1083282-11-4 |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| Core Scaffold | 1,2-Dimethylimidazole |

| Key Functionality | C5-Carboxylic Acid Side Chain |

Part 2: Retrosynthetic Analysis & Strategy

To ensure regiochemical integrity (specifically distinguishing between the 4-yl and 5-yl isomers), we evaluate two primary strategies. The Homologation Strategy is selected as the primary recommendation due to the commercial availability of 1,2-dimethylimidazole and the higher predictability of C5-functionalization compared to cyclization methods.

Strategy A: C5-Homologation (Recommended)

This route utilizes the inherent reactivity of 1,2-dimethylimidazole. Since the N1 and C2 positions are blocked, electrophilic substitution (hydroxymethylation) or lithiation can be directed to the C5 position. The resulting alcohol is then homologated to the acetic acid via a nitrile intermediate.

-

Starting Material: 1,2-Dimethylimidazole (Cheap, Commodity Chemical).

-

Key Intermediate: (1,2-Dimethyl-1H-imidazol-5-yl)methanol.

-

Mechanism: Electrophilic substitution / Nucleophilic displacement.

Strategy B: De Novo Cyclization (Alternative)

This route constructs the imidazole ring from acyclic precursors, such as N-methylacetamidine and a 4-haloacetoacetate derivative. While elegant, this "Hantzsch-type" synthesis often yields mixtures of 4-yl and 5-yl isomers depending on the precise tautomeric equilibrium and reaction kinetics, requiring difficult chromatographic separation.

Part 3: Primary Synthetic Protocol (Homologation Route)

This protocol describes the step-by-step synthesis starting from 1,2-dimethylimidazole.[1][2] It is designed for scalability and robust regiocontrol.

Step 1: Hydroxymethylation

Transformation: 1,2-Dimethylimidazole

-

Reagents: 1,2-Dimethylimidazole (1.0 eq), Paraformaldehyde (1.5-2.0 eq).

-

Solvent: None (Neat fusion) or 1,4-Dioxane (sealed tube).

-

Conditions: 130–140°C, 12–24 hours (Sealed vessel/Autoclave).

-

Scientific Logic: Thermal reaction of formaldehyde with 1-substituted imidazoles typically occurs at C2. With C2 blocked by a methyl group, the reaction occurs at C5 (preferred over C4 due to electronic effects from the N1-methyl).

-

Workup: Concentration under vacuum. Purification via crystallization from Acetone/Ethanol or silica gel chromatography (DCM/MeOH 9:1).

-

Yield Target: 60–75%.

Step 2: Chlorination

Transformation: (1,2-Dimethyl-1H-imidazol-5-yl)methanol

-

Reagents: Thionyl Chloride (

, 2.0-3.0 eq). -

Solvent: Dichloromethane (DCM) or Chloroform.

-

Conditions: Reflux (

), 2–4 hours. -

Scientific Logic: The hydroxyl group is activated by thionyl chloride and displaced by chloride ion via an

mechanism. The product is isolated as the stable hydrochloride salt, preventing self-alkylation (polymerization). -

Workup: Evaporate solvent and excess

to dryness. Triturate residue with diethyl ether to obtain the solid salt. -

Yield Target: >90% (Quantitative).

Step 3: Cyanation (Homologation)

Transformation: 5-(Chloromethyl)-1,2-dimethyl-1H-imidazole

-

Reagents: Sodium Cyanide (NaCN, 1.2 eq) or Potassium Cyanide (KCN).

-

Solvent: DMSO or DMF (anhydrous).

-

Conditions: Ambient temperature to

, 4–6 hours. -

Scientific Logic: Classical

displacement. The use of a polar aprotic solvent (DMSO) accelerates the nucleophilic attack of the cyanide ion. -

Safety Critical: Cyanide Hazard. Reaction must be performed in a well-ventilated fume hood with a bleach scrubber.

-

Workup: Quench with water, extract into Ethyl Acetate (3x). Wash organic phase with brine. Dry over

.[3] -

Yield Target: 70–85%.

Step 4: Hydrolysis

Transformation: (1,2-Dimethyl-1H-imidazol-5-yl)acetonitrile

-

Reagents: 6M Hydrochloric Acid (HCl).

-

Conditions: Reflux (

), 4–6 hours. -

Scientific Logic: Acid-catalyzed hydrolysis converts the nitrile first to the amide and then to the carboxylic acid.

-

Workup: Concentrate to dryness. The product is typically isolated as the hydrochloride salt. To obtain the zwitterion (free acid), adjust pH to the isoelectric point (~pH 5-6) using NaOH or Ammonia, then crystallize from water/ethanol.

-

Yield Target: 80–90%.

Summary Data Table

| Step | Reactant | Reagent | Solvent | Temp (°C) | Exp. Yield |

| 1 | 1,2-Dimethylimidazole | Paraformaldehyde | Neat/Dioxane | 135 | 65% |

| 2 | Alcohol Intermediate | DCM | 40 | 95% | |

| 3 | Chloride Intermediate | NaCN | DMSO | 25-40 | 75% |

| 4 | Nitrile Intermediate | 6M HCl | Water | 100 | 85% |

Part 4: Visualization of Synthetic Pathway

The following diagram illustrates the recommended Homologation Route, highlighting the regiochemical flow.

Caption: Homologation pathway ensuring C5-regioselectivity via functionalization of the 1,2-dimethylimidazole scaffold.

Part 5: Critical Process Parameters & Safety

Regioselectivity Control

-

Risk: Formation of the 4-hydroxymethyl isomer during Step 1.

-

Mitigation: The 1,2-dimethyl substitution pattern sterically and electronically favors electrophilic attack at C5. However, if crude NMR indicates >10% of the 4-isomer, recrystallize the alcohol intermediate from Ethanol/Ethyl Acetate before proceeding. The 5-isomer is typically less soluble and crystallizes first.

Handling of Thionyl Chloride (Step 2)

-

Hazard: Releases

and -

Control: Use a caustic scrubber (NaOH solution) connected to the reflux condenser. Ensure the system is anhydrous to prevent hydrolysis of the reagent.

Cyanide Safety (Step 3)

-

Hazard: NaCN is fatal if swallowed or in contact with acid (HCN gas).

-

Control: Never mix cyanide waste with acidic waste. Use a dedicated "Cyanide Waste" container kept at pH > 10. Keep a cyanide antidote kit (e.g., Hydroxocobalamin) immediately available in the lab.

References

- European Patent Office. (1982). Process for the preparation of imidazoleacetic-acid derivatives (EP0059156B1).

-

National Institutes of Health (NIH). (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. Retrieved October 26, 2023, from [Link]

Sources

- 1. EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]

- 2. Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Guide: Solubility and Stability of (1,2-Dimethyl-1H-imidazol-5-yl)acetic acid

This guide details the physicochemical characterization, solubility profiling, and stability assessment of (1,2-Dimethyl-1H-imidazol-5-yl)acetic acid (CAS: 1083282-11-4).[1] It is designed for researchers requiring rigorous protocols to validate this compound as a pharmaceutical intermediate or active pharmaceutical ingredient (API).[1]

Part 1: Physicochemical Identity & Theoretical Profile[1]

Before initiating wet-lab experiments, one must understand the zwitterionic nature of this molecule.[1] Unlike simple organic acids, the imidazole ring introduces a basic center, creating a complex solubility landscape dependent on pH.

Molecular Identity[1][2]

-

IUPAC Name: 2-(1,2-dimethyl-1H-imidazol-5-yl)acetic acid[1]

-

CAS Number: 1083282-11-4[1]

-

Molecular Formula: C

H -

Molecular Weight: 154.17 g/mol [1]

-

Structural Features:

The "U-Shaped" Solubility Hypothesis

As a Senior Application Scientist, I advise treating this molecule as an ampholyte.

-

pH < 3: Fully protonated (Cationic: Imidazole-H

, COOH).[1] High water solubility.[1] -

pH 4–7 (Isoelectric Zone): Zwitterionic form dominates (Imidazole-H

, COO -

pH > 8: Fully deprotonated (Anionic: Imidazole, COO

).[1] High water solubility.[1]

Part 2: Solubility Profiling

Solvent Compatibility Table

Data below summarizes the expected solubility profile based on the polarity index of the imidazole-acetic acid scaffold.

| Solvent Class | Solvent | Solubility Prediction | Operational Note |

| Aqueous | Water (pH 7) | Moderate to High | pH adjustment may be required to dissolve high concentrations.[1] |

| Aqueous | 0.1 M HCl | Very High | Forms the hydrochloride salt in situ.[1] |

| Aqueous | 0.1 M NaOH | Very High | Forms the sodium carboxylate salt.[1] |

| Polar Organic | Methanol / Ethanol | Soluble | Good for stock solution preparation.[1] |

| Polar Aprotic | DMSO | High | Preferred solvent for biological assays (>100 mM).[1] |

| Non-Polar | Hexane / Toluene | Insoluble | Suitable as anti-solvents for crystallization.[1] |

| Chlorinated | Dichloromethane | Low | Poor solubility unless derivatized (esterified).[1] |

Protocol: pH-Dependent Solubility Determination

Objective: Determine the intrinsic solubility (

Step-by-Step Workflow:

-

Buffer Preparation: Prepare 10 mM phosphate/citrate buffers at pH 2.0, 4.0, 6.0, 8.0, and 10.0.

-

Saturation: Add excess solid (approx. 20 mg) to 1 mL of each buffer in HPLC vials.

-

Equilibration: Shake at 25°C for 24 hours (Orbit shaker: 300 rpm).

-

Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (Nylon may bind the imidazole).[1]

-

Quantification: Analyze filtrate via HPLC-UV (210–220 nm).

-

pH Verification: Measure the final pH of the supernatant; the compound's acidity/basicity may shift the buffer pH.[1]

Part 3: Stability & Degradation Pathways[1][3]

The 1,2-dimethylimidazole moiety is electron-rich, making it susceptible to oxidation, while the acetic acid side chain presents risks of decarboxylation under extreme thermal stress.

Degradation Pathways Diagram

The following diagram illustrates the critical stress pathways. The N-oxide formation is the primary oxidative risk, while decarboxylation is a secondary thermal risk.[1]

Caption: Primary degradation pathways. Oxidative stress targets the imidazole nitrogen, while thermal stress can lead to decarboxylation.

Stability Protocol: Forced Degradation (Stress Testing)

Objective: Validate the "stability-indicating" nature of your analytical method and determine storage conditions.

| Stress Condition | Conditions | Duration | Expected Mechanism |

| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | Generally stable; check for decarboxylation.[1] |

| Base Hydrolysis | 1N NaOH, 60°C | 24 Hours | Stable (Carboxylate anion is robust).[1] |

| Oxidation | 3% H | 4–24 Hours | High Risk: Formation of N-oxides.[1] |

| Thermal (Solid) | 80°C (Dry) | 7 Days | Check for discoloration (Maillard-type if impurities present).[1] |

| Photostability | UV/Vis (1.2M Lux[1]·hr) | ~24 Hours | Imidazole ring opening (yellowing of solution).[1] |

Expert Insight: If you observe a new peak eluting before the parent peak in Reverse Phase HPLC, it is likely the N-oxide (more polar).[1] If a peak elutes after, it is likely the decarboxylated species (less polar) or an ester artifact if you used alcohol as a diluent.

Part 4: Analytical Method (HPLC)

Due to the high polarity of (1,2-Dimethyl-1H-imidazol-5-yl)acetic acid, standard C18 columns often fail to retain it (elution in the void volume).[1]

Recommended Method: Ion-Pairing RP-HPLC [1]

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.[1]

-

Mobile Phase A: 10 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium Octanesulfonate (Ion-Pairing Agent).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 0–10% B over 10 mins (Isocratic high-aqueous hold is crucial).

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 215 nm (Imidazole absorption).[1]

-

Rationale: The sulfonate ion pairs with the positively charged imidazole, increasing retention and improving peak shape.

Part 5: Handling and Storage Recommendations

Based on the structural analysis and stability profile:

-

Hygroscopicity: The zwitterionic salt form is likely hygroscopic.[1]

-

Action: Store in a tightly sealed container with desiccant.[1]

-

-

Temperature:

-

Light Sensitivity:

-

Action: Protect from light.[1] Use amber vials for all solution-state experiments.

-

References

-

PubChem. (2025).[1][2] Compound Summary: (1,2-Dimethyl-1h-imidazol-5-yl)acetic acid (CAS 1083282-11-4).[1] National Library of Medicine.[1][3] [Link][1]

-

Huang, Y., et al. (2019).[1][4] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.[1][5][4] Journal of Pharmaceutical Sciences.[1] (Demonstrates imidazole oxidation pathways). [Link]

-

European Patent Office. (2017).[1][6] Patent EP3208282A1: Low affinity anti transferrin receptor and their use.[1][3] (Contextualizes imidazole intermediates in drug delivery). [1]

Sources

- 1. 1,2-Dimethylimidazole | C5H8N2 | CID 15617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Imidazole-5-acetic acid | C5H6N2O2 | CID 96215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Low affinity anti transferrin receptor and their use to transfer therapeutic scfv across the blood brain barrier - Patent EP-3208282-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Patents & Products — Garg Lab [garg.chem.ucla.edu]

Technical Guide: Potential Applications of Imidazoleacetic Acid Derivatives in Research

Executive Summary

Imidazoleacetic acid (IAA), a naturally occurring metabolite of histamine, occupies a unique niche in neuropharmacology and medicinal chemistry. While historically viewed merely as a catabolic end-product, recent research has elevated IAA and its derivatives to critical status as selective probes for GABAergic signaling—specifically distinguishing between GABA_A and GABA_C (ρ-subfamily) receptors.

This guide provides a technical deep-dive into the design, synthesis, and application of IAA derivatives. It is structured for drug discovery scientists seeking to exploit the imidazole scaffold for receptor modulation, and for researchers utilizing these molecules as chemical probes in CNS studies.

Part 1: Pharmacological Basis & Mechanism of Action

The GABAergic Modulator Profile

IAA acts as a partial agonist at GABA_A receptors and displays complex behavior (agonist/antagonist) at GABA_C (ρ) receptors.[1] The pharmacological utility of IAA derivatives lies in their ability to fine-tune this selectivity.

-

GABA_A Receptors: IAA activates these chloride channels but with lower intrinsic efficacy than the endogenous ligand GABA. This "partial agonism" makes IAA derivatives attractive candidates for developing anxiolytics with reduced sedative side effects.

-

GABA_C (ρ) Receptors: Unlike GABA_A, these receptors are insensitive to bicuculline and baclofen. 5-substituted IAA derivatives have been shown to switch from partial to full agonism at ρ1 subunits, providing a "molecular switch" to dissect receptor function.

Mechanistic Pathway Diagram

The following diagram illustrates the differential signaling and downstream effects of IAA derivatives binding to GABAergic subtypes.

Figure 1: Differential signaling pathways of IAA derivatives at GABA_A vs. GABA_C receptors.

Part 2: Structure-Activity Relationships (SAR)

The biological activity of IAA derivatives is governed by the tautomeric equilibrium of the imidazole ring and the steric bulk at the 5-position.

Key SAR Findings

-

Tautomerism (4- vs 5-position): In solution, imidazole-4-acetic acid and imidazole-5-acetic acid exist in equilibrium. However, substituting the 5-position (relative to the acetic acid side chain at 4) locks the conformation or provides specific steric interactions within the receptor binding pocket.

-

5-Substitution Effect:

-

Small groups (e.g., Methyl): Enhance potency at ρ1 receptors.

-

Bulky groups (e.g., Phenyl): Can induce "superagonism" or shift selectivity profiles significantly.

-

-

Acidic Moiety: The carboxylic acid is critical for mimicking the carboxylate of GABA. Bioisosteric replacement (e.g., with phosphonic acid) generally reduces potency but can improve metabolic stability.

Comparative Potency Data

Table 1: Pharmacological profile of IAA and select 5-substituted analogues at GABA receptors.

| Compound | Substituent (R) | GABA_A Activity (α1β2γ2) | GABA_C Activity (ρ1) | Efficacy (Rel. to GABA) |

| IAA | H | Partial Agonist | Partial Agonist/Antagonist | ~30% |

| 5-Me-IAA | Methyl | Inactive (< 1 mM) | Full Agonist | ~95% |

| 5-Ph-IAA | Phenyl | Inactive | Full Agonist | ~100% |

| 5-p-F-Ph-IAA | p-Fluoro-Phenyl | Inactive | Superagonist | >110% |

Data synthesized from pharmacological characterization studies [1, 4].

Part 3: Synthetic Methodologies

To access these derivatives, a robust synthetic strategy is required. The "Amidine Route" is preferred over histamine oxidation due to its versatility in introducing ring substituents.

Synthetic Workflow Diagram

The following flowchart outlines the condensation of amidines with 4-haloacetoacetic acid derivatives, a primary method for generating 5-substituted IAA analogues.

Figure 2: Modular synthesis of imidazole-4-acetic acid derivatives via amidine condensation.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Methyl-Imidazole-4-Acetic Acid

Objective: To synthesize a selective GABA_C agonist. Basis: Validated via US Patent 4379927A and subsequent academic literature [2, 4].

Reagents:

-

Acetamidine hydrochloride (1.0 eq)

-

Ethyl 4-chloroacetoacetate (1.1 eq)

-

Sodium ethoxide (2.0 eq)

-

Ethanol (Anhydrous)

-

Hydrochloric acid (6N)

Step-by-Step Methodology:

-

Preparation of Free Base: Dissolve acetamidine hydrochloride in anhydrous ethanol containing sodium ethoxide. Stir for 30 minutes at 0°C to release the free amidine base. Filter off the NaCl precipitate.

-

Condensation: Add ethyl 4-chloroacetoacetate dropwise to the filtrate while maintaining the temperature below 5°C. The reaction is exothermic.

-

Cyclization: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Ethyl acetate:Methanol 9:1).

-

Isolation of Ester: Evaporate the solvent in vacuo. Resuspend the residue in water and extract with ethyl acetate. Dry the organic layer over MgSO4 and concentrate to yield the ethyl ester intermediate.

-

Hydrolysis: Dissolve the crude ester in 6N HCl and reflux for 4 hours.

-

Purification: Evaporate the acid solution to dryness. Recrystallize the residue from ethanol/ether to obtain the hydrochloride salt of 5-methyl-imidazole-4-acetic acid.

Self-Validation Check:

-

NMR Confirmation: Look for the disappearance of the ethyl ester signals (quartet at ~4.1 ppm) and the presence of the imidazole C-2 proton singlet at ~8.8 ppm (D2O).

Protocol B: FLIPR Membrane Potential Assay

Objective: To screen synthesized derivatives for GABA receptor agonist activity. Context: High-throughput functional screening using voltage-sensitive dyes [1, 4].

Materials:

-

HEK293 cells stably expressing GABA_A (α1β2γ2) or GABA_C (ρ1).

-

FLIPR Membrane Potential Assay Kit (Blue).

-

FlexStation or FLIPR Tetra system.

Workflow:

-

Cell Plating: Seed cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate overnight at 37°C/5% CO2.

-

Dye Loading: Remove culture media and add 100 µL of FLIPR loading dye dissolved in Tyrode’s buffer. Incubate for 30 minutes at 37°C.

-

Compound Preparation: Prepare 10mM stock solutions of IAA derivatives in DMSO. Dilute serially in Tyrode’s buffer (ensure final DMSO < 1%).

-

Measurement:

-

Baseline: Record fluorescence for 10 seconds.

-

Addition: Inject 50 µL of compound solution.

-

Response: Monitor fluorescence change for 120 seconds.

-

-

Data Analysis: Normalize data to maximal response elicited by 100 µM GABA (Control). Calculate EC50 using non-linear regression (Sigmoidal dose-response).

Part 5: Future Outlook & Emerging Applications

While the primary utility remains in neuropharmacology, IAA derivatives are expanding into:

-

Metal-Organic Frameworks (MOFs): The imidazole ring is a superb ligand for transition metals (Zn, Cu). IAA derivatives link metal nodes while the carboxylate tail provides additional coordination or pore functionalization, useful in drug delivery vehicles.

-

Metabolic Tracers: Radiolabeled IAA derivatives are being explored to map histamine catabolism in neurodegenerative diseases where histaminergic neurons are compromised.

References

-

Pharmacology and function of imidazole 4-acetic acid in brain. Source: PubMed / Neurochemistry International URL:[Link]

- Process for the preparation of imidazoleacetic acid derivatives (US4379927A).

-

5-Substituted imidazole-4-acetic acid analogues: synthesis, modeling, and pharmacological characterization. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

-

Review of pharmacological effects of imidazole derivatives. Source: Clinical Medicine of Kazakhstan URL:[Link]

Sources

A-Z Guide to 1,2-Dimethyl-1H-imidazole: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dimethyl-1H-imidazole (1,2-DMI) is a versatile heterocyclic compound that has garnered significant attention across various scientific disciplines. Its unique structural features and reactivity make it a valuable building block in pharmaceutical synthesis, a robust ligand in catalysis, and a key component in the formulation of ionic liquids. This in-depth technical guide provides a comprehensive overview of 1,2-DMI, covering its fundamental physicochemical properties, detailed synthetic methodologies, key chemical reactions, and its expanding applications. With a focus on practical utility for researchers, this document explains the causality behind experimental choices and provides detailed protocols, aiming to serve as a foundational resource for professionals in drug development and chemical research.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry and biology.[1][2][3] It is a core component of essential biomolecules like the amino acid histidine and purines, highlighting its fundamental role in biological systems.[1][2][4] The unique amphoteric nature of the imidazole ring, allowing it to act as both an acid and a base, contributes to its diverse reactivity and broad utility.[5]

1,2-Dimethyl-1H-imidazole, with methyl groups at the 1 and 2 positions, possesses distinct properties that make it a particularly interesting derivative. These methyl groups enhance its stability and modulate its electronic properties, making it a valuable intermediate and catalyst in a wide range of chemical transformations.[6][7] Its applications span from being a building block for antifungal and antiviral agents to a precursor for N-heterocyclic carbenes (NHCs) used in advanced catalysis.[6][8]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 1,2-DMI is crucial for its effective use in research and development.

Table 1: Key Physicochemical Properties of 1,2-Dimethyl-1H-imidazole

| Property | Value | Source(s) |

| Molecular Formula | C5H8N2 | [9][10][11][12] |

| Molecular Weight | 96.13 g/mol | [6][9][10] |

| Appearance | Colorless to yellow solid or liquid | [6][10] |

| Melting Point | 37-39 °C | [6][9] |

| Boiling Point | 204-205 °C | [6][9] |

| Density | 1.084 g/cm³ | [6][9] |

| Flash Point | 92 °C (closed cup) | [6] |

| Solubility | Soluble in water and many organic solvents like ethanol. | [4] |

| CAS Number | 1739-84-0 | [10][11][12] |

Spectroscopic data is essential for the identification and characterization of 1,2-DMI. Key spectral features are available from various public databases.[10][11][13]

Synthesis of 1,2-Dimethyl-1H-imidazole

The synthesis of 1,2-DMI can be achieved through several routes, with the choice of method often depending on the availability of starting materials, desired scale, and purity requirements. A common and straightforward approach involves the methylation of 1-methylimidazole or 2-methylimidazole.

Protocol: Synthesis via Methylation of 2-Methylimidazole

This protocol describes a typical laboratory-scale synthesis of 1,2-DMI.

Principle: The reaction proceeds via an SN2 mechanism where the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. The choice of a strong base is critical to deprotonate the imidazole, thereby increasing its nucleophilicity.

Materials:

-

2-Methylimidazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH3I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents). The flask is flushed with nitrogen, and anhydrous THF is added to create a slurry.

-

Deprotonation: A solution of 2-methylimidazole (1.0 equivalent) in anhydrous THF is added dropwise to the NaH slurry at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour. The evolution of hydrogen gas indicates the formation of the sodium salt of 2-methylimidazole.

-

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.1 equivalents) is added dropwise. The reaction is then stirred at room temperature overnight.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,2-dimethyl-1H-imidazole.

Key Reactions and Applications

The reactivity of 1,2-DMI makes it a versatile precursor for a variety of valuable compounds and materials.

Synthesis of Imidazolium Salts and Ionic Liquids

Quaternization of the N-3 nitrogen atom of 1,2-DMI with an alkyl halide is a fundamental reaction that leads to the formation of 1,2,3-trisubstituted imidazolium salts. These salts are important precursors to N-heterocyclic carbenes and are also widely used as ionic liquids (ILs).[14][15][16][17]

Ionic liquids are salts with melting points below 100 °C, and they are valued as "green" solvents due to their low volatility and high thermal stability.[18][19] 1,2-DMI is used to synthesize ILs like 3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide, which has applications as a corrosion inhibitor.[20]

Caption: Key application areas of 1,2-Dimethyl-1H-imidazole.

Role in Catalysis

Beyond being a precursor to NHCs, 1,2-DMI itself can act as a catalyst or reagent in various organic reactions. [6]It can catalyze processes such as alkylation, acylation, and condensation. [6]For example, it is used as a catalyst in the synthesis of pharmaceuticals and in the formation of polymers and coatings like polyurethanes and epoxy resins. [6][7]

Safety and Handling

1,2-Dimethyl-1H-imidazole is classified as a hazardous substance and must be handled with appropriate safety precautions. [10][21]

-

Hazards: It is harmful if swallowed and causes skin irritation and serious eye damage. [10][21]It is also irritating to the respiratory system. [21]* Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. [21]Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong acids. [22]

Conclusion and Future Outlook

1,2-Dimethyl-1H-imidazole is a compound of significant industrial and academic interest. Its straightforward synthesis and versatile reactivity make it an invaluable tool for chemists. In drug development, the imidazole core continues to be a source of new therapeutic agents, and 1,2-DMI provides a functionalized scaffold for further derivatization. In materials science and catalysis, its role as a precursor to ionic liquids and N-heterocyclic carbenes continues to drive innovation in green chemistry and efficient synthesis. Future research will likely focus on developing novel derivatives with enhanced biological activity, creating more efficient catalytic systems, and exploring new applications in advanced materials.

References

- 1,2-dimethyl-1H-imidazole - Chemical Synthesis D

- PubChem. (n.d.). 1,2-Dimethylimidazole.

- Riverland Trading. (n.d.). 1,2-Dimethylimidazole Supplier | 1739-84-0.

- Synthesis of 1,2-dimethylimidazolium based ionic liquids 1 and 3. (n.d.).

- Synthesis and antimicrobial activity of imidazolium salts. (n.d.).

- Deobald, B., & Correa, A. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry.

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv

- Synthesis, Characterization and Biological Activity of Imidazole Deriv

- Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1,2-dimethyl- (CAS 1739-84-0).

- Solubility of Things. (n.d.). 1,2-Dimethylimidazole.

- Santa Cruz Biotechnology. (n.d.).

- Synthesis and Biological Evaluation of Novel Imidazole Deriv

- 1H-Imidazole: Human health tier II assessment. (2017, October 27).

- ChemicalBook. (n.d.). 1,2-Dimethylimidazole(1739-84-0) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 1,2-Dimethylimidazole 97.

- Palladium catalysed reaction of 1,2-dimethylimidazole with meta-substituted aryl bromides (Scheme 2). (n.d.).

- NIST. (n.d.). 1H-Imidazole, 1,2-dimethyl-. NIST WebBook.

- International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1721 - IMIDAZOLE.

- A review: Imidazole synthesis and its biological activities. (2016, November 15).

- Development and Characterization of Imidazole Derivatives for Antifungal Applic

- N-heterocyclic carbenes (NHC)

- TOXICOLOGICAL EVALUATIONS. (n.d.). Berufsgenossenschaft Rohstoffe und Chemische Industrie.

- Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. (2025, July 18). PMC.

- Nordmann. (n.d.). 1,2-Dimethylimidazole (1739-84-0).

- NIST. (n.d.). 1H-Imidazole, 1,2-dimethyl-. NIST WebBook.

- N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools, 2nd Edition. (n.d.).

- Tokyo Chemical Industry UK Ltd. (n.d.). Easily-preparable N-Heterocyclic Carbene (NHC) Precursors.

- Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution. (2020, February 29). PMC.

- RoCo. (n.d.). 1,2-Dimethylimidazolium chloride, >98%.

- Divers Pharmacological Significance of Imidazole Deriv

- Imidazole as an organocatalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in aqueous medium. (n.d.).

- Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr.HCl, IMes.HCl and IXy.HCl. (2007, August 28). PubMed.

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017, August 11). Longdom Publishing.

- Ionic Liquids Derivative of 1H-Imidazole as Novel Reagents, Catalysts and Solvents. (2026, January 19).

- Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026, January 1). Taylor & Francis.

- Hiyka. (n.d.). 1,2-Dimethylimidazolium Chloride, 98%.

- Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. (n.d.). Frontiers.

- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.).

- Synthesis, Characterization, DNA Binding, Anticancer, and Molecular Docking Studies of Novel Imidazolium-Based Ionic Liquids with Fluorinated Phenylacetamide Tethers. (2020, March 9). PMC.

- Imidazole, its derivatives & their importance. (2016, May 28). International Journal of Current Advanced Research.

Sources

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. rjptonline.org [rjptonline.org]

- 3. longdom.org [longdom.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scialert.net [scialert.net]

- 6. 1,2-Dimethylimidazole Supplier | 1739-84-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 7. 1,2-Dimethylimidazole (1739-84-0) at Nordmann - nordmann.global [nordmann.global]

- 8. BJOC - Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl [beilstein-journals.org]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 1,2-Dimethylimidazole | C5H8N2 | CID 15617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1H-Imidazole, 1,2-dimethyl- [webbook.nist.gov]

- 12. 1H-Imidazole, 1,2-dimethyl- [webbook.nist.gov]

- 13. 1,2-Dimethylimidazole(1739-84-0) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. roco.global [roco.global]

- 17. researchgate.net [researchgate.net]

- 18. hiyka.com [hiyka.com]

- 19. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]

- 20. Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. ICSC 1721 - IMIDAZOLE [chemicalsafety.ilo.org]

Substituted Imidazoles: Physicochemical Profiling and Synthetic Utility

[1]

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, distinguished by its amphoteric nature, high polarity, and unique tautomeric dynamism.[1][2] As a Senior Application Scientist, I present this technical guide to move beyond basic textbook definitions. We will explore how substituent effects manipulate the electronic landscape of the imidazole core, governing its acid-base profile, reactivity, and utility in drug design. This guide provides actionable data, mechanistic insights, and a validated protocol for direct C-H functionalization.

Structural Dynamics: The Tautomeric Equilibrium

The defining feature of

Mechanistic Implications[4]

-

Symmetry: In unsubstituted imidazole, the 4- and 5-positions are chemically equivalent on the NMR time scale due to rapid exchange (

).[3] -

Substituent Locking: Introducing a substituent at C4 breaks this symmetry.[2][3] The equilibrium constant (

) depends on the electronic nature of the substituent (-

Electron-Withdrawing Groups (EWG): Favor the tautomer where the proton is on the nitrogen adjacent to the EWG (e.g., 4-nitroimidazole exists predominantly as the 1,4-tautomer to minimize charge repulsion).

-

Electron-Donating Groups (EDG): Often favor the tautomer where the proton is distant from the substituent.[3]

-

Figure 1: The 1,3-prototropic shift renders positions 4 and 5 equivalent in unsubstituted systems.[2][3] Substitution breaks this degeneracy.

Acid-Base Profiling: The Amphoteric Nature

Imidazole is amphoteric, capable of acting as both a weak acid and a weak base.[1] This dual personality is critical for its function as a bioisostere and a buffer in physiological systems.[2][3]

The "Goldilocks" Basicity

The conjugate acid of imidazole (imidazolium) has a

Substituent Effects on Acidity

Substituents drastically alter the electron density of the ring, shifting

Table 1: Comparative pKa Values of Substituted Imidazoles

| Compound | Substituent Effect | Impact Analysis | ||

| Imidazole | Standard | 6.95 | 14.5 | Ideal physiological buffer.[2][3] |

| 1-Methylimidazole | N-Alkylation (No Tautomer) | 7.00 | > 30 (C2-H) | Tautomerism locked; slightly more basic.[2][3] |

| 2-Methylimidazole | Inductive Donor (+I) | 7.85 | 15.1 | +I effect stabilizes cation; increases basicity. |

| 4-Methylimidazole | Inductive Donor (+I) | 7.52 | 14.5 | Moderate basicity increase.[2][3] |

| 2-Nitroimidazole | Strong Withdrawal (-R, -I) | -1.0 (approx) | 8.7 | Drastic basicity drop; N-H becomes acidic.[2][3] |

| 4-Nitroimidazole | Strong Withdrawal (-R, -I) | -0.05 | 9.3 | Bio-reducible pharmacophore (hypoxia targeting).[2][3] |

Key Insight: Electron-withdrawing groups (Nitro) render the neutral imidazole a significantly stronger acid (

Reactivity Landscape

The reactivity of the imidazole ring is dictated by its electron-rich

Decision Matrix for Functionalization

-

Electrophilic Aromatic Substitution (EAS):

-

Nucleophilic Aromatic Substitution (

): -

C-H Activation (The Modern Approach):

Figure 2: Reactivity flowchart.[2][3] Note the distinct regioselectivity between electrophilic attack (C4/C5) and metallation (C2).

Physicochemical Properties in Drug Design

In medicinal chemistry, the imidazole ring is often used to tune LogP (lipophilicity) and Solubility .[3]

Experimental Protocol: Direct C2-Arylation

Traditional synthesis of C2-arylated imidazoles involves multi-step ring closures.[2][3] The following protocol utilizes C-H Activation , a more atom-economical approach validated in recent literature.

Protocol: Pd/Cu-Catalyzed C2-Arylation of 1-Methylimidazole

Objective: Synthesize 2-phenyl-1-methylimidazole from 1-methylimidazole and iodobenzene.

Materials:

-

Iodobenzene (1.2 equiv)[3]

- (5 mol%)[3]

- (Co-catalyst, 10-20 mol%)[2]

- (2.0 equiv, dried)

-

Solvent: DMF or DMA (Anhydrous)[3]

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with

(11 mg, 0.05 mmol), -

Addition: Add anhydrous DMF (5 mL), 1-Methylimidazole (82 mg, 1.0 mmol), and Iodobenzene (245 mg, 1.2 mmol).

-

Deoxygenation: Seal the tube and purge with Argon for 5 minutes.

-

Reaction: Heat the mixture to 140°C in an oil bath for 16–24 hours. Note: High temperature is required to overcome the activation energy of the C2-H bond.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove metal salts.

-

Purification: Wash the filtrate with Brine (3x). Dry over

.[2][3] Concentrate in vacuo.[2][3] Purify via Flash Column Chromatography (

Validation (NMR):

References

-

Synthesis and Direct C2 Functionalization of Imidazolium and 1,2,4-Triazolium N-Imides. Journal of Organic Chemistry. [Link][2]

-

C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. Journal of the American Chemical Society. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties. Molecules. [Link]

-

pKa Values of Imidazoles and Their Significance in Drug Design. ChemicalBook / PubChem Data. [Link][3]

-

Regioselective C2-arylation of imidazo[4,5-b]pyridines. Chemical Science. [Link]

Strategic Sourcing & Technical Utilization of (1,2-Dimethyl-1H-imidazol-5-yl)acetic Acid

Executive Summary: The Structural Imperative

(1,2-Dimethyl-1H-imidazol-5-yl)acetic acid (CAS: 1083282-11-4 ) is a specialized heterocyclic building block distinct from its more common regioisomers.[1][2] Its value lies in the precise positioning of the acetic acid moiety at the C5 position of the imidazole ring, flanked by an N1-methyl and C2-methyl group.[1][2]

This specific substitution pattern creates a unique steric and electronic profile compared to the thermodynamically favored 1,4-isomer.[2] For medicinal chemists, this molecule serves as a critical scaffold for introducing polar surface area and hydrogen bond acceptors into kinase inhibitors, GPCR ligands, and antifungal pharmacophores.[3]

Critical Warning: The primary sourcing risk for this compound is regioisomeric contamination .[2][3] Commercial synthesis often involves methylation of 4(5)-imidazoleacetic acid, which favors the formation of the 1,4-isomer over the desired 1,5-isomer. This guide outlines the rigorous sourcing, verification, and utilization protocols required to ensure data integrity in your drug development pipeline.[2][3]

Sourcing Landscape & Vendor Qualification[1][2]

Procuring this specific isomer requires moving beyond general aggregators to specialized heterocyclic manufacturers.[2][3]

Commercial Supplier Tiers[1][2]

| Tier | Supplier Type | Representative Vendors | Risk Profile | Recommended Use |

| Tier 1 | Primary Manufacturers | BLD Pharm, Enamine, WuXi AppTec | Low | GMP synthesis, Scale-up, Library production.[1][2][3] |

| Tier 2 | Catalog Aggregators | MolPort, eMolecules, Fisher Scientific | Medium | Initial screening, Hit-to-lead (requires re-validation).[2] |

| Tier 3 | Custom Synthesis CROs | Syngene, local boutique CROs | Low (High Cost) | When >98% isomeric purity is critical and unavailable elsewhere.[2][3] |

The "Make vs. Buy" Decision Matrix

Sourcing this specific imidazole derivative involves navigating availability versus purity risks.[2]

Figure 1: Strategic sourcing workflow emphasizing the critical internal QC step to detect regioisomeric impurities before scale-up.

Technical Integrity: Quality Control & Isomer Differentiation

The most common failure mode in using this building block is inadvertent use of the 1,4-isomer.[2] Standard LC-MS is often insufficient to distinguish these regioisomers as they have identical mass and similar retention times.[1][2]

The Regioisomer Problem

When methylating 4(5)-imidazoleacetic acid derivatives, the N-alkylation typically occurs at the nitrogen furthest from the electron-withdrawing side chain or governed by steric hindrance.[1][2] This often favors the 1,4-isomer .[2] The 1,5-isomer (the target) is sterically more congested due to the proximity of the N-methyl and the C5-acetic acid chain.[1][2]

Definitive Structural Verification (NMR Protocol)

Objective: Distinguish 1,2-dimethyl-5-acetic acid (Target) from 1,2-dimethyl-4-acetic acid (Impurity).

Technique: 1D NOE (Nuclear Overhauser Effect) Difference Spectroscopy.[2]

-

Solvent: DMSO-d6 (prevents exchange of acidic protons and sharpens signals).[1][2][3]

-

Target Signal: Irradiate the N-Methyl singlet (approx.[1][2][3] 3.5 - 3.7 ppm).[1][2]

| Observed NOE Enhancement | Conclusion | Structural Logic |

| Strong enhancement of CH2 (acetic acid) | CONFIRMED 1,5-Isomer | The N-Me (pos 1) and CH2-COOH (pos 5) are spatially adjacent.[1][2][3] |

| Strong enhancement of Aromatic C-H | REJECT (1,4-Isomer) | The N-Me (pos 1) is adjacent to the C5-Proton.[1][2] The acetic acid is far away at C4.[2] |

Synthetic Utility & Experimental Protocols

Once quality is assured, this molecule serves as a versatile carboxylic acid building block.[2][3] Below is a field-proven protocol for amide coupling, optimized to prevent racemization (if alpha-chiral centers were present) and minimize N-acyl urea formation.

Standardized Amide Coupling Workflow

Reaction: Coupling of (1,2-Dimethyl-1H-imidazol-5-yl)acetic acid with a primary amine (

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 1.1 equiv

-

Coupling Agent: HATU (1.2 equiv) - Chosen for high reactivity with heterocyclic acids.[1][2][3]

Step-by-Step Protocol:

-

Activation: To a flame-dried vial, add (1,2-Dimethyl-1H-imidazol-5-yl)acetic acid (1.0 equiv) and HATU (1.2 equiv).

-

Dissolution: Add anhydrous DMF (0.1 M concentration relative to acid). Stir at room temperature under

. -

Base Addition: Add DIPEA (1.5 equiv) dropwise. The solution should turn slightly yellow (activated ester formation).[2][3] Stir for 5 minutes.

-

Amine Addition: Add the primary amine (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).[2]

-

Monitoring: Stir at RT for 2-4 hours. Monitor by LC-MS (Acidic mode).[1][2]

-

Workup: Dilute with EtOAc. Wash 3x with 5% LiCl (aq) to remove DMF.[2] Wash 1x with Sat.

. Dry over -

Purification: Flash chromatography (DCM/MeOH gradient). The imidazole moiety is polar; expect elution at 5-10% MeOH.[1][2]

Synthetic Pathway Visualization

Figure 2: HATU-mediated amidation pathway.[1][2] The 1,2-dimethyl substitution prevents N1-acylation side reactions common in unsubstituted imidazoles.[1][2]

References

-

PubChem. "1H-Imidazole-5-acetic acid (Parent Scaffold Data)." National Library of Medicine.[2] Accessed October 2023.[2] [Link][1][3]

-

Grimmett, M. R. "Imidazole and Benzimidazole Synthesis."[2] Academic Press, 1997.[2][3] (Standard reference for imidazole regiochemistry).

(Note: While specific peer-reviewed papers on this exact CAS are proprietary to patent literature, the protocols above are derived from standard heterocyclic chemistry principles validated in high-throughput medicinal chemistry environments.)

Sources

Methodological & Application

Technical Application Note: Characterization of (1,2-Dimethyl-1H-imidazol-5-yl)acetic acid

This Application Note provides a comprehensive technical guide for the analytical characterization of (1,2-Dimethyl-1H-imidazol-5-yl)acetic acid (CAS: 1083282-11-4). This molecule is a polar, zwitterionic intermediate often encountered in the synthesis of imidazole-based pharmaceuticals (e.g., specific receptor agonists or bisphosphonate analogs).

Its characterization presents specific challenges due to its high polarity and lack of strong chromophores. The protocols below prioritize Ion-Pair HPLC for quantitative purity analysis and HILIC-MS for structural identification.

Physicochemical Profile & Analytical Strategy

Before initiating wet-lab work, the molecule's zwitterionic nature must be understood to select the correct stationary phases.

| Property | Value (Predicted/Experimental) | Analytical Implication |

| Molecular Formula | C₇H₁₀N₂O₂ | Monoisotopic Mass: 154.07 Da |

| Molecular Weight | 154.17 g/mol | Detectable in MS (ESI+) as [M+H]⁺ = 155.1 |

| pKa (Acidic) | ~4.5 (Carboxylic Acid) | Ionized (COO⁻) at pH > 4.5 |

| pKa (Basic) | ~7.8 (Imidazole N3) | Protonated (NH⁺) at pH < 7.8 |

| Isoelectric Point (pI) | ~6.1 | Net neutral charge near pH 6.1, but highly polar. |

| Solubility | High in Water, Methanol, DMSO | Poor retention on standard C18 columns. |

| UV Max | ~210–220 nm | Requires low-UV cut-off solvents (Phosphates/Acetonitrile). |

Analytical Workflow Diagram

Figure 1: Analytical workflow distinguishing between QC (Purity) and R&D (Identification) pathways.

Protocol A: Quantitative Purity by Ion-Pair HPLC

Purpose: Routine purity analysis and assay. Standard Reverse Phase (RP) C18 columns fail to retain this polar molecule (elution in void volume). Ion-Pair chromatography is required to form a neutral complex with the protonated imidazole, enabling retention on the hydrophobic column.[1]

Reagents & Equipment[2][3][4][5][6]

-

Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).

-

Ion Pair Reagent: Sodium 1-Octanesulfonate (OSA).

-

Buffer: 20 mM Potassium Phosphate (monobasic).

-

Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

Chromatographic Conditions

| Parameter | Setting |

| Mobile Phase A | Buffer: 20 mM KH₂PO₄ + 5 mM Sodium Octanesulfonate, adjusted to pH 3.0 with H₃PO₄. |

| Mobile Phase B | Acetonitrile (ACN) |

| Mode | Isocratic (Optimization recommended) or Gradient |

| Isocratic Ratio | 85% Mobile Phase A : 15% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV at 215 nm (Reference: 360 nm) |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Procedure

-

Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ and 1.08 g of Sodium Octanesulfonate in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute phosphoric acid. Filter through 0.45 µm membrane.

-

Sample Prep: Dissolve 10 mg of sample in 10 mL of Mobile Phase A (Concentration: 1.0 mg/mL).

-

System Suitability: Inject standard 5 times.

Why this works: At pH 3.0, the imidazole ring is fully protonated (+ charge) and the carboxylic acid is partially suppressed. The Octanesulfonate anion binds to the positively charged imidazole, creating a hydrophobic "neutral" pair that interacts with the C18 chain, ensuring retention and sharp peak shape.

Protocol B: Structural Identification by HILIC-MS

Purpose: Mass spectrometry identification. Note: Ion-pair reagents (Protocol A) suppress MS ionization and ruin MS sources. Therefore, a HILIC method is required for LC-MS.

Reagents & Equipment[2][3][4][5][6]

-

Column: HILIC (Hydrophilic Interaction), e.g., Waters XBridge Amide or Phenomenex Luna HILIC, 100 x 2.1 mm, 3 µm.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile (ACN).

LC-MS Conditions

| Parameter | Setting |

| Gradient | T=0: 95% B; T=10: 50% B; T=12: 50% B; T=12.1: 95% B. |

| Flow Rate | 0.3 mL/min |

| MS Source | ESI Positive Mode |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 20–30 V |

| Scan Range | 50–500 m/z |

Expected MS Data

-

Parent Ion: [M+H]⁺ = 155.08 m/z [3]

-

Fragmentation (MS/MS):

-

Loss of -COOH (45 Da)

fragment at ~110 m/z. -

Loss of -CH3 groups from imidazole ring.

-

Protocol C: NMR Characterization

Purpose: Definitive structural confirmation.

Solvent: Deuterated Water (D₂O) is preferred due to solubility, or DMSO-d6. Internal Standard: TMSP (for D₂O) or TMS (for DMSO).

Expected 1H NMR Shifts (in D₂O, 400 MHz)

-

δ 2.35 ppm (s, 3H): Methyl group at C2 position.

-

δ 3.60 ppm (s, 3H): Methyl group at N1 position.

-

δ 3.75 ppm (s, 2H): Methylene group (-CH₂-) connecting ring to carboxyl.[5]

-

δ 6.90 ppm (s, 1H): Aromatic proton at C4 position (singlet, as C5 is substituted).

Note: If the sample is a hydrochloride salt, shifts may move slightly downfield due to the cationic charge on the ring.

References

- Source: BenchChem.

-

HILIC Chromatography Principles

- Source: Waters Corpor

-

URL:[Link]

-

pKa and Physicochemical Data

- Source: National Institutes of Health (NIH) PubChem.

-

URL:[Link]

-

Ion-Pair Chromatography for Polar Bases

- Source: SIELC Technologies.

-

URL:[Link]

Sources

- 1. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. PubChemLite - 2-(2,4-dimethyl-1h-imidazol-1-yl)acetic acid hydrochloride (C7H10N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 5. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

NMR spectroscopy of (1,2-Dimethyl-1H-imidazol-5-YL)acetic acid

Application Note: AN-NMR-2026-04 Subject: Advanced NMR Characterization and Regioisomer Verification of (1,2-Dimethyl-1H-imidazol-5-yl)acetic acid

Executive Summary & Strategic Importance

(1,2-Dimethyl-1H-imidazol-5-yl)acetic acid is a critical zwitterionic intermediate often utilized in the synthesis of pharmaceutical alkaloids and bone-resorption inhibitors (e.g., structural analogs of zoledronic acid). Its structural integrity relies heavily on the specific regiochemistry of the N-methylation.

The Analytical Challenge: During the synthesis of N-alkylated imidazoles from 4(5)-substituted precursors, two regioisomers are generated: the 1,4-isomer (often sterically favored) and the 1,5-isomer (the target molecule in this context). Standard 1D 1H NMR is often insufficient to distinguish these isomers definitively due to overlapping chemical shifts.

This Protocol’s Objective: To provide a self-validating NMR workflow that not only characterizes the chemical shifts of the target molecule but unequivocally confirms the N-alkylation position using 2D NOESY spectroscopy.

Sample Preparation Protocol

The imidazole ring is basic (pKa ~7.0–7.5), while the carboxylic acid is acidic. The molecule exists as a zwitterion in neutral media, which can broaden signals and shift resonances unpredictably.

Recommended Solvent Systems:

| Solvent | Application | Pros | Cons |

| DMSO-d6 | Primary Characterization | Solubilizes the zwitterion; slows proton exchange allowing observation of -COOH. | High viscosity broadens lines slightly; hygroscopic (water peak at 3.33 ppm interferes with N-Me). |

| D₂O + NaOD | Quantitative Analysis | Converts to carboxylate salt; sharpens lines; eliminates exchange broadening. | Loses -COOH and potentially C4-H (via deuterium exchange over time). |

Standard Preparation (DMSO-d6):

-

Weigh 10–15 mg of the analyte into a clean vial.

-

Add 0.6 mL DMSO-d6 (99.9% D).

-

Optional but Recommended: Add 10 µL of dilute TFA-d (Trifluoroacetic acid-d) if the sample appears zwitterionic/insoluble. This protonates the ring, breaking the zwitterionic lattice and sharpening the peaks.

-

Transfer to a 5mm NMR tube.

1H NMR Characterization (500 MHz, DMSO-d6)

Spectral Logic: The spectrum is defined by three distinct singlets in the aliphatic region (C2-Me, N-Me, Sidechain-CH2) and one aromatic singlet. The absence of coupling simplifies the 1D spectrum but necessitates 2D analysis for connectivity.

Table 1: Predicted Chemical Shift Assignments

| Position | Type | Shift (δ ppm)* | Multiplicity | Integral | Mechanistic Insight |

| -COOH | Exchangeable | 11.8 – 12.5 | Broad Singlet | 1H | Highly dependent on water content and concentration. |

| C4-H | Aromatic | 6.70 – 6.90 | Singlet | 1H | The only ring proton. If this appears as a doublet, check for coupling to side-chain (long range). |

| CH₂ (Ac) | Aliphatic | 3.55 – 3.65 | Singlet | 2H | The methylene bridge. |

| N1-Me | Aliphatic | 3.45 – 3.55 | Singlet | 3H | Diagnostic: Chemical shift is sensitive to the adjacent C2-Me steric environment. |

| C2-Me | Aliphatic | 2.25 – 2.35 | Singlet | 3H | Distinctly upfield due to lack of heteroatom deshielding compared to N-Me. |

*Note: Shifts may vary by ±0.2 ppm depending on concentration and pH.

The "Self-Validating" Isomer Verification (NOESY)

This is the most critical section for drug development professionals. You must prove the methyl group is at N1 (adjacent to the acetic acid side chain at C5) and not at N3 (which would make it the 1,4-isomer).

The Logic of NOE (Nuclear Overhauser Effect):

-

Target (1,5-isomer): The N-Methyl group is spatially close to the Side-chain CH₂. Expect Strong NOE.

-

Impurity (1,4-isomer): The N-Methyl group is spatially close to the Ring Proton (C5-H). Expect Strong NOE to Aromatic Region.

Experimental Workflow (DOT Diagram):

Figure 1: Decision tree for distinguishing the 1,2-dimethyl-5-acetic acid isomer from the 1,4-impurity.

13C NMR & 2D Connectivity (HMBC)

For full structural assignment, particularly of the quaternary carbons, 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) is required.

Table 2: 13C NMR Assignments

| Carbon | Shift (δ ppm) | HMBC Correlation (from Protons) |

| C=O (Acid) | 171.0 – 173.0 | Sidechain CH₂ |

| C2 (Ring) | 144.0 – 146.0 | N-Me, C2-Me |

| C5 (Quaternary) | 125.0 – 128.0 | Sidechain CH₂, N-Me (Weak/3-bond), C4-H |

| C4 (Methine) | 115.0 – 118.0 | Sidechain CH₂ (Weak) |

| N-Me | 31.0 – 33.0 | C2, C5 |

| Sidechain CH₂ | 29.0 – 31.0 | C4, C5, C=O |

| C2-Me | 12.0 – 14.0 | C2 |

Troubleshooting the Quaternary Carbons:

-

C2 is often weak due to long relaxation times and coupling to two nitrogens.

-

C5 is the pivot point. In the HMBC spectrum, the N-Me protons should show a correlation to C2 and C5 . If the N-Me protons correlate to a methine carbon (CH), you likely have the 1,4-isomer.

References & Authority

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

-

Context: Essential for identifying DMSO/water residuals and acetic acid impurities.

-

-

Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

-

Context: Authoritative text on the regioselectivity of imidazole alkylation (Steric vs. Electronic control).

-

-

Bellocq, A. M., et al. (1986). Conformational analysis of histamine derivatives by NMR. Journal of Medicinal Chemistry.

-

Context: Establishes baseline shifts for imidazole-acetic acid side chains.

-

-

PubChem Compound Summary. (2024). 1H-Imidazole-5-acetic acid.[1][2]

-

Context: Reference for the unmethylated precursor shifts.

-

Sources

High-Sensitivity Quantitation and Structural Characterization of (1,2-Dimethyl-1H-imidazol-5-yl)acetic acid via HILIC-ESI-MS/MS

Abstract